

A Technical Guide to the Spectral Analysis of 2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-phenylpentanoic acid

Cat. No.: B112518

[Get Quote](#)

This guide provides an in-depth analysis of the spectral data for **2-Amino-5-phenylpentanoic acid**, a non-proteinogenic amino acid with significant applications in peptide synthesis and drug development. Understanding its spectral characteristics is paramount for researchers in verifying its structure and purity, which is crucial for reproducible and reliable scientific outcomes. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the compound, offering both theoretical interpretation and practical insights for laboratory professionals.

Introduction

2-Amino-5-phenylpentanoic acid, also known as 5-phenyl-norvaline, possesses a unique structure combining an amino acid moiety with a phenylalkyl side chain. This structure imparts specific hydrophobic and conformational properties, making it a valuable building block in the design of novel peptides and peptidomimetics. Accurate spectral characterization is the cornerstone of its application, ensuring the integrity of the starting material for complex synthetic endeavors.

Chemical Structure

The structural formula of **2-Amino-5-phenylpentanoic acid** is presented below. The numbering of the carbon atoms is provided for clarity in the subsequent NMR analysis.

Caption: Chemical structure of **2-Amino-5-phenylpentanoic acid**.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

For **2-Amino-5-phenylpentanoic acid**, both ^1H and ^{13}C NMR provide a detailed map of the carbon and hydrogen framework.

^1H NMR Spectral Data (Predicted)

The predicted ^1H NMR spectrum of **2-Amino-5-phenylpentanoic acid** in a typical deuterated solvent (e.g., D_2O) would exhibit the following signals. The chemical shifts are influenced by the electron-withdrawing effects of the amino and carboxyl groups, as well as the aromatic ring.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.10 - 7.30	Multiplet	5H	Aromatic protons (C_6H_5)
3.60 - 3.80	Triplet	1H	α -proton ($\text{CH}-\text{NH}_2$)
2.50 - 2.70	Triplet	2H	δ -protons ($\text{CH}_2\text{-Ph}$)
1.50 - 1.90	Multiplet	4H	β and γ -protons ($\text{CH}_2\text{-CH}_2$)

Interpretation:

- The aromatic protons appear as a complex multiplet in the downfield region (7.10-7.30 ppm) due to the deshielding effect of the benzene ring current.
- The α -proton, being adjacent to both the amino and carboxyl groups, is significantly deshielded and appears as a triplet around 3.60-3.80 ppm. Its multiplicity arises from coupling with the adjacent β -protons.
- The δ -protons, benzylic in nature, are deshielded by the phenyl group and resonate as a triplet around 2.50-2.70 ppm.
- The β and γ -protons of the aliphatic chain appear as an overlapping multiplet in the more upfield region (1.50-1.90 ppm).

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The following data is based on the experimental spectrum available from PubChem and predicted values.

Chemical Shift (ppm)	Assignment
~175	Carboxyl carbon (COOH)
~142	C1' of phenyl ring (quaternary)
~129	C2', C6' of phenyl ring
~128	C3', C5' of phenyl ring
~126	C4' of phenyl ring
~55	α -carbon (CH-NH ₂)
~35	δ -carbon (CH ₂ -Ph)
~32	β -carbon (CH ₂ -CH-NH ₂)
~28	γ -carbon (CH ₂ -CH ₂ -Ph)

Interpretation:

- The carboxyl carbon appears at the most downfield position (~175 ppm) due to the strong deshielding effect of the two oxygen atoms.
- The carbons of the phenyl ring resonate in the aromatic region (126-142 ppm), with the quaternary carbon (C1') appearing at a slightly lower field.
- The α -carbon, attached to the electronegative nitrogen and carbonyl group, is found around 55 ppm.
- The aliphatic carbons of the side chain (β , γ , and δ) appear in the upfield region, with the benzylic δ -carbon being the most deshielded among them.

II. Infrared (IR) Spectroscopy

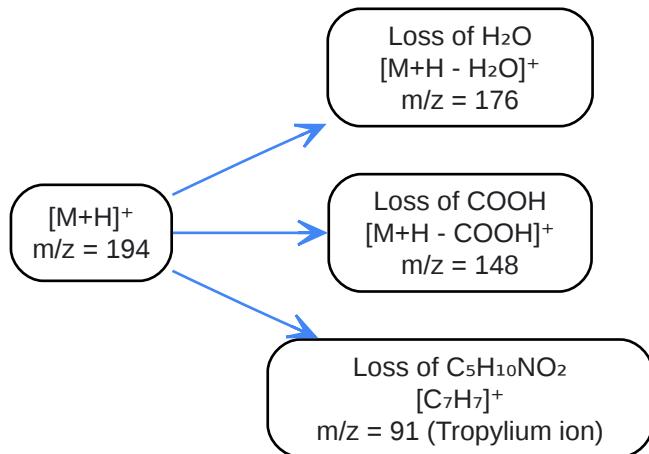
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Amino-5-phenylpentanoic acid** is expected to show characteristic absorption bands for the amino, carboxyl, and aromatic groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3000 - 3300	Broad	O-H stretch of carboxylic acid and N-H stretch of amine
2850 - 3000	Medium	C-H stretch of aliphatic and aromatic groups
~1700	Strong	C=O stretch of carboxylic acid
~1600, ~1450	Medium	C=C stretch of aromatic ring
~1500 - 1600	Medium	N-H bend of amine
~1400	Medium	O-H bend of carboxylic acid
690 - 770	Strong	C-H out-of-plane bend of monosubstituted benzene

Interpretation:

- The broad absorption in the 3000-3300 cm⁻¹ region is a hallmark of the overlapping O-H and N-H stretching vibrations, characteristic of amino acids.
- The strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) group of the carboxylic acid.
- The presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1600 and 1450 cm⁻¹, and the strong C-H bending bands in the 690-770 cm⁻¹ region.
- The N-H bending vibration of the primary amine is expected to appear in the 1500-1600 cm⁻¹ range.

III. Mass Spectrometry (MS)


Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Molecular Ion:

The molecular weight of **2-Amino-5-phenylpentanoic acid** is approximately 193.24 g/mol. In a typical soft ionization technique like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), the protonated molecule ($[M+H]^+$) is observed. An experimental FAB mass spectrum shows a peak at $m/e = 194$, which corresponds to the $[M+H]^+$ ion.

Fragmentation Pathway:

The fragmentation of amino acids in the mass spectrometer often follows predictable pathways. For **2-Amino-5-phenylpentanoic acid**, the following fragmentation pattern is proposed:

[Click to download full resolution via product page](#)

Caption: Proposed mass fragmentation pathway for **2-Amino-5-phenylpentanoic acid**.

Interpretation:

- Loss of Water (H_2O): A common fragmentation for molecules with a carboxyl group is the loss of a water molecule, leading to a fragment at $m/z = 176$.

- Loss of the Carboxyl Group (COOH): Decarboxylation is another characteristic fragmentation of amino acids, resulting in a fragment at $m/z = 148$.
- Formation of the Tropylium Ion: Cleavage of the bond between the γ and δ carbons can lead to the formation of the stable tropylium ion ($[C_7H_7]^+$) at $m/z = 91$, which is a very common fragment for compounds containing a benzyl group.

Experimental Protocols

To obtain the spectral data discussed above, the following general protocols can be employed.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Amino-5-phenylpentanoic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D_2O , $DMSO-d_6$).
- Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution.
- 1H NMR Acquisition: Acquire a one-dimensional 1H NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
- ^{13}C NMR Acquisition: Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling. A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the 1H NMR spectrum and reference the chemical shifts to an internal standard (e.g., TMS or the residual solvent peak).

IR Spectroscopy Protocol (ATR-FTIR)

- Sample Preparation: Place a small amount of the solid **2-Amino-5-phenylpentanoic acid** powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Background Collection: Record a background spectrum of the empty ATR crystal.

- Sample Spectrum Collection: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over the desired range (e.g., 4000-400 cm^{-1}).
- Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (ESI-MS)

- Sample Preparation: Prepare a dilute solution of **2-Amino-5-phenylpentanoic acid** (e.g., 1-10 $\mu\text{g/mL}$) in a suitable solvent system (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
- Instrument Setup: Use an electrospray ionization mass spectrometer. Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the compound.
- Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300).
- Fragmentation Analysis (MS/MS): If further structural information is needed, perform a tandem MS (MS/MS) experiment by selecting the $[\text{M}+\text{H}]^+$ ion ($m/z = 194$) as the precursor ion and inducing fragmentation through collision-induced dissociation (CID).

Conclusion

The comprehensive spectral analysis of **2-Amino-5-phenylpentanoic acid** through NMR, IR, and MS provides a robust and self-validating system for its identification and characterization. The presented data and interpretations serve as a valuable resource for researchers, ensuring the quality and integrity of this important molecule in their scientific pursuits. The provided protocols offer a standardized approach to obtaining reliable spectral data in a laboratory setting.

- To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 2-Amino-5-phenylpentanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b112518#spectral-data-for-2-amino-5-phenylpentanoic-acid-nmr-ir-ms\]](https://www.benchchem.com/product/b112518#spectral-data-for-2-amino-5-phenylpentanoic-acid-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com